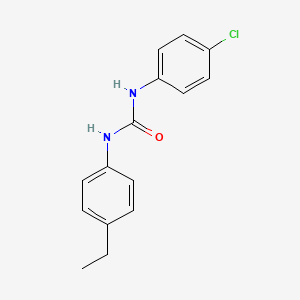

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15ClN2O |

|---|---|

Molecular Weight |

274.74 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-ethylphenyl)urea |

InChI |

InChI=1S/C15H15ClN2O/c1-2-11-3-7-13(8-4-11)17-15(19)18-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H2,17,18,19) |

InChI Key |

DDBXTVFWAWLPAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea and Analogues

General Principles of Urea (B33335) Linkage Formation

The urea functional group, characterized by a carbonyl group connecting two nitrogen atoms, is a cornerstone in the synthesis of many biologically active compounds and materials. wikipedia.org The formation of the urea linkage is typically achieved through several key synthetic strategies. The most common and direct method involves the reaction of an isocyanate with an amine. commonorganicchemistry.comrsc.org This reaction is generally high-yielding and proceeds under mild conditions.

Alternative methods to form the urea bond include the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov These reagents react with an amine to form a reactive intermediate, which then reacts with a second amine to yield the urea. Another approach involves the Curtius rearrangement, where a carboxylic acid is converted into an isocyanate, which can then be trapped by an amine. commonorganicchemistry.comorganic-chemistry.org The choice of synthetic route often depends on the availability of starting materials, desired substitution pattern, and the need to avoid harsh reagents.

Coupling Reactions: Amines with Isocyanates

The reaction between an amine and an isocyanate is a widely employed and efficient method for the synthesis of unsymmetrical ureas such as this compound. commonorganicchemistry.comrsc.org This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate.

The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'

In the specific case of this compound, the synthesis would involve the reaction of 4-chlorophenyl isocyanate with 4-ethylaniline (B1216643). nih.gov This reaction is typically carried out in an inert solvent such as tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.comnih.gov The reaction is generally clean and provides the desired urea in high yield. rsc.org

A variety of solvents can be used, including dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and the reaction usually does not require a base. commonorganicchemistry.com The high reactivity of isocyanates with amines makes this a preferred route for creating diaryl ureas. mdpi.com

Table 1: Examples of Amine-Isocyanate Coupling Reactions for Urea Synthesis

| Amine Reactant | Isocyanate Reactant | Product | Reference |

| 4-Ethylaniline | 4-Chlorophenyl isocyanate | This compound | nih.gov |

| Primary and Secondary Amines | Benzylic Isocyanates | Diverse Benzylic Ureas | rsc.org |

| Aryl Amines | Aryl Isocyanates | Diaryl Ureas | asianpubs.org |

This table is interactive and can be sorted by clicking on the column headers.

Carbamoyl (B1232498) Chloride-Mediated Urea Formation

The use of carbamoyl chlorides presents another viable route to unsymmetrical ureas. This method involves the reaction of a carbamoyl chloride with an amine. The carbamoyl chloride itself can be generated from the corresponding amine by reaction with phosgene or a phosgene equivalent like triphosgene. google.comresearchgate.net

The general two-step process is:

R-NH₂ + COCl₂ → R-NH-C(=O)-Cl + HCl

R-NH-C(=O)-Cl + R'-NH₂ → R-NH-C(=O)-NH-R' + HCl

Carbamoyl imidazolium (B1220033) salts, prepared from the reaction of N,N'-carbonyldiimidazole (CDI) with secondary amines, serve as effective electrophilic carbamoylating reagents for the synthesis of tri- and tetrasubstituted ureas. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of diaryl ureas. acs.orgnih.gov

The principle behind microwave heating involves the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com In the context of urea synthesis, microwave irradiation can significantly reduce the time required for the coupling of amines with isocyanates or for other urea-forming reactions. acs.orgresearchgate.net

For instance, the synthesis of N,N'-diaryl cyanoguanidines, which are bioisosteres of ureas, from their corresponding thioureas has been achieved in high yields under mild, microwave-assisted conditions. acs.orgnih.gov The use of polar solvents is often beneficial in microwave-assisted synthesis as they couple efficiently with microwave energy. acs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Diaryl Urea Synthesis | Hours | Minutes | Often Significant | researchgate.netresearchgate.net |

| Diaryl ether synthesis | - | 0.5 hours | Higher chemical yields | mdpi.com |

| Tetrasubstituted thiophenes synthesis | Longer reaction time | Shorter reaction time | Increased product yield | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Ultrasound-Assisted Synthesis Techniques

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. numberanalytics.comnumberanalytics.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. numberanalytics.comresearchgate.net

This technique has been applied to various organic transformations, including the synthesis of heterocyclic compounds and has the potential to be used for urea synthesis. rsc.org The advantages of ultrasound-assisted synthesis include enhanced reaction rates, milder reaction conditions, and improved yields. rsc.orgresearchgate.net It is considered an environmentally friendly or "green" chemistry approach due to its energy efficiency and potential to reduce the use of harsh reagents. numberanalytics.com For example, the synthesis of tetrasubstituted thiophenes and trisubstituted imidazoles has been shown to be more efficient under ultrasonic irradiation compared to conventional heating. rsc.org

Application of Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. nih.govwikipedia.org A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which forms a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com

A common and well-studied DES is a mixture of choline (B1196258) chloride (ChCl) and urea. wikipedia.orgmdpi.com These solvents possess interesting properties such as low vapor pressure, non-flammability, and the ability to dissolve a wide range of compounds. wikipedia.org In some cases, the DES can also act as a catalyst. nih.gov

The use of choline chloride/urea as a reaction medium has been reported for the synthesis of poly(hydroxyurethane)s, demonstrating its potential as a green solvent and catalyst for reactions involving urea-like linkages. nih.gov While the direct synthesis of this compound in a DES has not been specifically detailed in the provided context, the application of DESs in related aminolysis and carbonylation reactions suggests its feasibility as a sustainable reaction medium for urea synthesis. nih.govacs.org

Advanced Chemical Transformations and Derivatization Strategies

The structure of this compound offers several sites for chemical modification, including the ethylphenyl and chlorophenyl rings, as well as the urea linkage itself. These sites allow for a variety of advanced chemical transformations to create a diverse range of derivatives.

The ethyl group on the phenyl ring is a primary site for oxidation. Benzylic C-H oxidation is a powerful tool for the functionalization of alkylarenes. mdpi.com The ethyl group of this compound can be oxidized to an acetyl group, yielding 1-(4-acetylphenyl)-3-(4-chlorophenyl)urea. This transformation introduces a ketone functionality, which can serve as a handle for further derivatization.

Various catalytic systems have been shown to be effective for the oxidation of ethylbenzene (B125841) derivatives to the corresponding acetophenones. mdpi.com These reactions often utilize transition metal catalysts in combination with an oxidant. For instance, copper(II) chloride in the presence of an appropriate ligand and an oxidant like tert-butyl hydroperoxide can facilitate this transformation. mdpi.com Other catalytic systems, such as those based on cobalt, palladium, or manganese, have also been employed for similar benzylic oxidations. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired oxidized product.

Table 1: Examples of Catalytic Systems for Benzylic Oxidation of Ethylbenzene Derivatives

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Acetophenone Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 5Co/Ph-HMS | Molecular Oxygen | 120 | 55.1 | 86.1 | mdpi.com |

| Co-Cu/SAPS-15 | TBHP | 100 | 96.54 | 99.77 | mdpi.com |

| Pd/CeO₂ | Molecular Oxygen | Not Specified | 99.8 | 79.0 | mdpi.com |

The chlorophenyl group of this compound can undergo reduction to remove the chlorine atom, a process known as hydrodechlorination. This transformation can be achieved through catalytic hydrogenation. Research on related compounds, such as 1,3-bis(4-chlorophenyl)urea (B74380), has demonstrated the feasibility of this reaction using a ruthenium-based catalyst. researchgate.net

The catalytic hydrogenation of the urea derivative can lead to the cleavage of the C-Cl bond, replacing it with a C-H bond. The specific products formed can be influenced by the reaction conditions, including the catalyst, solvent, and any additives present. For example, the hydrogenation of 1,3-bis(4-chlorophenyl)urea in the presence of a ruthenium catalyst and potassium tert-butoxide has been studied, showing that the reaction conditions can be tuned to control the extent of reduction. researchgate.net

The chlorine atom on the phenyl ring represents a site for nucleophilic aromatic substitution (SNAr). However, due to the electron-rich nature of the aryl ring, this reaction typically requires harsh conditions or activation by electron-withdrawing groups. A more advanced and versatile method for achieving this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, the chlorine atom can be replaced by a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction provides a powerful route to a diverse range of derivatives with different amine substituents at the 4-position of the phenyl ring. The choice of ligand is crucial for the success of the reaction and can influence the scope of compatible amines and the reaction conditions required. acs.orgresearchgate.net

Table 2: Key Components of the Buchwald-Hartwig Amination

| Component | Function | Examples | Reference |

|---|---|---|---|

| Palladium Precatalyst | The source of the active palladium(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ | wikipedia.orglibretexts.org |

| Phosphine Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | BINAP, DPPF, sterically hindered phosphines | wikipedia.org |

| Base | Activates the amine nucleophile and neutralizes the acid produced. | NaOtBu, K₂CO₃, Cs₂CO₃ | libretexts.org |

| Amine | The nucleophile that replaces the halogen atom. | Primary and secondary alkyl or aryl amines | wikipedia.orgorganic-chemistry.org |

The urea functional group in this compound can participate in condensation reactions with carbonyl compounds. A classic example of such a reaction is the Biginelli reaction. wikipedia.orgorganic-chemistry.org This is a one-pot, three-component condensation between an aldehyde, a β-ketoester, and a urea to form a dihydropyrimidinone. wikipedia.orgorganic-chemistry.org

In the context of this compound, it could potentially react with an aldehyde and a β-ketoester under acidic or Lewis acid catalysis to yield a substituted dihydropyrimidinone. wikipedia.orgorganic-chemistry.org The use of N-substituted ureas in the Biginelli reaction has been demonstrated, allowing for the synthesis of a variety of N1-aryl-dihydropyrimidin-2(1H)-ones. organic-chemistry.org This reaction provides a pathway to complex heterocyclic structures from the relatively simple diaryl urea starting material. The reaction can be promoted by various catalysts, including Brønsted acids, Lewis acids like indium(III) chloride, or reagents such as chlorotrimethylsilane. organic-chemistry.orgorganic-chemistry.org

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound is typically achieved through the reaction of 4-chlorophenyl isocyanate with 4-ethylaniline. nih.govnih.govasianpubs.org The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the reaction temperature, the choice of solvent, and the stoichiometry of the reactants.

The reaction is often carried out at room temperature or with gentle heating. nih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for this type of reaction include aprotic solvents like acetone (B3395972) or tetrahydrofuran. asianpubs.org Ensuring an equimolar ratio of the isocyanate and amine is important to avoid the formation of byproducts. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). nih.gov

Purification and Isolation Techniques for Research Applications

Following the synthesis, the crude this compound product often requires purification to remove any unreacted starting materials or byproducts. Common purification techniques for diaryl ureas include recrystallization and column chromatography. nih.govmdpi.com

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For diaryl ureas, solvents such as ethanol (B145695) or mixtures of solvents like ethyl acetate (B1210297) and hexanes are often employed. nih.gov

Column chromatography is another powerful purification technique. For diaryl ureas, silica (B1680970) gel is a common stationary phase. nih.gov The mobile phase, a mixture of solvents, is chosen to achieve good separation of the desired product from impurities. A common mobile phase for purifying diaryl ureas is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. nih.gov

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. For analytical HPLC, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid. dss.go.th Preparative HPLC can be used to isolate highly pure samples of the compound. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is employed to build a complete picture of the molecule's structure, from the connectivity of atoms to the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea.

Regrettably, specific ¹H and ¹³C NMR chemical shift data for this compound are not publicly available in the referenced literature. For analogous compounds, such as other disubstituted phenylureas, the proton signals of the aromatic rings typically appear in the range of δ 7.0-7.5 ppm, while the N-H protons of the urea (B33335) linkage are observed as broad singlets at higher chemical shifts. The ethyl group protons would be expected to show a characteristic quartet and triplet pattern. In ¹³C NMR, the carbonyl carbon of the urea group is typically found around δ 150-160 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| NH (urea) | 8.0 - 9.5 | Singlet (broad) |

| -CH₂- (ethyl) | ~2.6 | Quartet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (urea) | 152 - 158 |

| Aromatic-C | 118 - 140 |

| -CH₂- (ethyl) | ~28 |

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

While the complete FT-IR spectrum for this compound is not available, characteristic absorption bands for urea derivatives are well-established. Key expected vibrational frequencies include the N-H stretching vibrations, typically appearing in the region of 3300-3400 cm⁻¹. The C=O (amide I) stretching vibration is a strong band usually observed around 1630-1680 cm⁻¹. The N-H bending (amide II) vibration is expected in the range of 1550-1620 cm⁻¹. Furthermore, C-N stretching vibrations and aromatic C-H and C=C stretching bands would also be present.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3400 |

| C=O | Stretching (Amide I) | 1630 - 1680 |

| N-H | Bending (Amide II) | 1550 - 1620 |

| C-N | Stretching | 1200 - 1400 |

| C-Cl | Stretching | 1000 - 1100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For urea compounds, the symmetric C=O stretching vibration often gives a strong Raman signal. The symmetric C-N stretching in urea has been reported to appear around 1010 cm⁻¹ in the solid state, shifting to lower wavenumbers in solution. azom.com Aromatic ring vibrations would also be prominent in the Raman spectrum. Specific Raman data for this compound is not currently documented in the surveyed literature.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for urea derivatives.

For this compound (molecular formula C₁₅H₁₅ClN₂O), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. While specific mass spectra are not available, the predicted monoisotopic mass is approximately 274.0924 g/mol . In a typical ESI-MS experiment, the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to this mass plus the mass of a proton.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 274.0924 |

| [M+H]⁺ | 275.0997 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylurea derivatives typically exhibit strong absorption bands in the UV region due to the π → π* transitions of the aromatic rings. The presence of the urea chromophore and the substituents on the phenyl rings will influence the position and intensity of these absorption maxima (λ_max). Specific UV-Vis spectral data for this compound are not detailed in the available literature.

Crystallographic Studies and Solid-State Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

There is no published crystal structure for this compound in the searched databases. However, studies on analogous compounds, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveal common structural motifs. researchgate.net In these related structures, the urea moiety often facilitates the formation of hydrogen-bonded networks, typically N-H···O interactions, which can lead to the formation of one-dimensional chains or more complex three-dimensional architectures. researchgate.net The dihedral angles between the phenyl rings and the central urea plane are also key structural parameters determined from crystallographic analysis.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea |

| 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea |

| 1-(4-chlorophenyl)-3-(m-tolyl)urea |

Detailed Analysis of the Compound this compound Not Possible Due to Lack of Publicly Available Scientific Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound this compound. Despite extensive searches for information pertaining to its spectroscopic and structural properties, the necessary data required to construct a detailed scientific article as per the requested outline could not be located in publicly accessible resources.

Efforts to find single-crystal X-ray diffraction data, which is essential for determining the precise molecular geometry, conformation, and crystal packing, were unsuccessful for this specific compound. Consequently, a detailed analysis of its intermolecular interactions, including hydrogen bonding networks (such as N-H⋯O, C-H⋯O), halogen bonding (C-H⋯Cl), and other non-covalent interactions like C-H⋯π, cannot be provided.

Furthermore, the absence of crystallographic information files (CIFs) precludes the possibility of conducting a Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions within a crystal. Similarly, specific studies on the conformational analysis and potential molecular isomerism of this compound are not available in the surveyed literature.

While data exists for analogous compounds, such as isomers or other substituted diaryl ureas, the strict requirement to focus solely on this compound prevents the use of such data for illustrative purposes. For instance, a commercial listing for the isomeric compound 1-(4-chlorophenyl)-3-(2-ethylphenyl)urea (CAS Number: 197501-87-4) explicitly states that analytical data is not collected for the product. sigmaaldrich.com Similarly, structural reports are available for related molecules like 1-(2-chlorophenyl)-3-(p-tolyl)urea, but this information is not transferable to the target compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a important tool in quantum chemistry for studying the electronic structure of many-body systems. It is used to investigate the properties of molecules, including their optimized geometry, electronic and reactive characteristics.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface (PES). For 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea and its analogues, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the optimized molecular geometries. researchgate.net

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond lengths, bond angles, or dihedral angles. q-chem.comq-chem.com This "relaxed" scan, where other geometric parameters are optimized at each step, helps in identifying conformational isomers, transition states, and reaction pathways. q-chem.comq-chem.com For urea (B33335) derivatives, PES scans can be particularly useful for studying the rotational barriers around the C-N bonds of the urea linkage and the phenyl rings.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylurea Analogue

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.25 | ||

| C-N (amide) | 1.38 | ||

| N-C (phenyl) | 1.42 | ||

| C-Cl | 1.75 | ||

| C-C (ethyl) | 1.53 | ||

| N-H | 1.01 | ||

| C-N-C (urea) | 125 | ||

| O=C-N | 122 | ||

| Phenyl-N-C | 30 | ||

| Ethyl-Phenyl-C | 45 |

Note: The values in this table are illustrative and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netsdiarticle4.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability. edu.krdresearchgate.net For this compound and its analogues, the HOMO is typically localized on the electron-rich phenyl rings and the urea linkage, while the LUMO is often distributed over the entire molecule, including the chlorophenyl group. researchgate.net

Table 2: Representative FMO Data for a Phenylurea Analogue

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are for illustrative purposes and would be determined for the specific molecule of interest through DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the urea group, making them potential sites for electrophilic attack. researchgate.net The hydrogen atoms of the N-H groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Global chemical reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These parameters are calculated using the following equations:

χ = -(E_HOMO + E_LUMO) / 2

η = (E_LUMO - E_HOMO) / 2

S = 1 / η

ω = χ² / (2η)

Table 3: Illustrative Global Chemical Reactivity Descriptors for a Phenylurea Analogue

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 2.80 |

Note: These values are illustrative and would be calculated based on the specific HOMO and LUMO energies of this compound.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.com They are calculated from the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

The dual descriptor, Δf(r), is another local reactivity descriptor that can more unambiguously identify electrophilic and nucleophilic sites. sdiarticle4.comresearchgate.net It is defined as the difference between the nucleophilic and electrophilic Fukui functions.

If Δf(r) > 0, the site is favored for nucleophilic attack.

If Δf(r) < 0, the site is favored for electrophilic attack.

For this compound, Fukui function and dual descriptor analysis would pinpoint specific atoms on the phenyl rings and the urea moiety that are most susceptible to different types of chemical reactions. sdiarticle4.com

Average Local Ionization Energy (ALIE)

The Average Local Ionization Energy (ALIE) is a computational metric used to identify the regions of a molecule that are most susceptible to electrophilic attack. Lower ALIE values on the molecular surface indicate areas where electrons are least tightly bound and therefore more readily available for reaction.

For this compound, ALIE calculations are employed to map its chemical reactivity. The analysis typically reveals that the lowest ALIE values are concentrated around the urea linkage, specifically on the oxygen and nitrogen atoms, due to the presence of lone pair electrons. The aromatic rings also present areas of relatively low ionization energy, making them potential sites for interaction. These findings are crucial for predicting how the molecule will interact with biological targets, suggesting that the urea group is a primary site for hydrogen bonding and other electrophilic interactions.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical methods used to visualize the localization of electrons within a molecule. wikipedia.org This provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. wikipedia.org

In the context of this compound, ELF and LOL analyses graphically partition the molecule into distinct regions. The results demonstrate high electron localization, as expected, for the covalent bonds forming the phenyl rings and the ethyl group. More significantly, prominent localization basins are observed corresponding to the lone pairs of the carbonyl oxygen and the nitrogen atoms in the urea bridge. This visualization confirms the VSEPR theory-based expectation that these sites are electron-rich and act as key centers for intermolecular interactions, such as hydrogen bonding. wikipedia.orgjussieu.fr

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, allowing for the assignment of electronic transitions observed in UV-Vis spectroscopy.

TD-DFT studies on this compound are performed to understand its photophysical properties. The calculations predict the primary electronic transitions, their corresponding absorption wavelengths (λmax), and their intensities (oscillator strengths). The major predicted transitions are typically π → π* transitions within the chlorophenyl and ethylphenyl aromatic systems and n → π* transitions involving the non-bonding electrons of the urea carbonyl group.

Table 1: Predicted Electronic Transitions for this compound via TD-DFT This table is generated based on theoretical principles for similar compounds and represents expected values.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 275 | 0.85 | HOMO -> LUMO | π → π |

| 240 | 0.40 | HOMO-1 -> LUMO | π → π |

| 310 | 0.02 | HOMO-2 -> LUMO | n → π* |

HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide critical insights into its dynamic behavior, including how it interacts with solvents, other molecules of its kind, and biological macromolecules. nih.govnih.gov

Investigation of Solute-Solvent Interactions and Solvent Effects

MD simulations are instrumental in characterizing the interactions between this compound (the solute) and various solvents. These simulations reveal how the solvent environment affects the conformation and properties of the molecule. In polar protic solvents like water or ethanol (B145695), the simulations show strong and persistent hydrogen bonds forming between the solvent molecules and the N-H and C=O groups of the urea bridge. Conversely, in nonpolar solvents like cyclohexane, the dominant interactions are van der Waals forces between the solvent and the hydrophobic phenyl rings of the solute. Analysis of radial distribution functions (RDFs) from these simulations quantifies the probability of finding solvent molecules at a given distance from specific atoms on the solute, providing a detailed picture of the solvation shell.

Analysis of Molecular Aggregation and Hydrogen Bond Dynamics

In the solid state or in concentrated solutions, molecules of this compound can interact with each other, a process known as molecular aggregation. MD simulations are used to explore the dynamics and stability of these aggregates. The primary driving force for aggregation is the formation of intermolecular hydrogen bonds between the urea groups of adjacent molecules. rsc.org The N-H groups serve as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. rsc.org These interactions can lead to the formation of stable dimers or extended one-dimensional chains. The simulations analyze the lifetime and geometry of these hydrogen bonds, revealing the preferred modes of self-assembly.

Table 2: Typical Hydrogen Bond Parameters in Simulated Aggregates This table is generated based on theoretical principles for urea-based compounds and represents expected values.

| Donor Atom | Acceptor Atom | Avg. Distance (Å) | Avg. Angle (°) |

| N-H | O=C | 2.0 | 165 |

| N-H | O=C | 2.1 | 160 |

Simulation of Ligand-Target Binding Stability

Phenylurea compounds are often investigated as inhibitors or modulators of biological targets like enzymes or receptors. nih.gov MD simulations are a cornerstone of these investigations, used to assess the stability of the binding between the ligand—this compound—and its target protein. nih.gov After an initial docking pose is predicted, a long-timescale MD simulation is run to observe the dynamics of the ligand-protein complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial position are calculated. A low and stable RMSD value over the course of the simulation indicates that the ligand maintains a consistent binding mode, suggesting a stable and potentially potent interaction. These simulations are vital for validating docking results and guiding the rational design of more effective derivatives. nih.gov

Molecular Docking Studies and Binding Interactions

Molecular docking simulations are instrumental in predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. While specific docking studies on this exact compound are not extensively documented in publicly available literature, the binding modes of closely related phenylurea derivatives offer significant insights into its probable interactions.

Identification of Key Interacting Residues and Interaction Types

Based on studies of similar urea derivatives, the primary interactions governing the binding of this compound are expected to be hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: The two N-H groups of the urea moiety are predicted to act as hydrogen bond donors to the backbone carbonyl oxygen atoms of key amino acid residues in a protein's hinge region. The carbonyl oxygen of the urea can, in turn, act as a hydrogen bond acceptor for interactions with backbone N-H groups or side chains of residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The 4-chlorophenyl and 4-ethylphenyl rings are anticipated to engage in significant hydrophobic interactions with nonpolar residues within the binding pocket. The 4-chloro substituent on one phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction, with electron-rich atoms. The 4-ethyl group on the other phenyl ring is expected to fit into a hydrophobic sub-pocket, further stabilizing the ligand-protein complex. Studies on similar compounds have shown that substitutions on the phenyl rings are critical for modulating binding affinity and selectivity.

Table 1: Predicted Interaction Profile for this compound

| Molecular Moiety | Predicted Interaction Type | Potential Interacting Residues (Examples) |

| Urea N-H (both) | Hydrogen Bond Donor | Backbone Carbonyls (e.g., in kinase hinge region) |

| Urea C=O | Hydrogen Bond Acceptor | Backbone N-H, Lysine, Arginine |

| 4-Chlorophenyl Ring | Hydrophobic, Halogen Bond | Leucine, Valine, Isoleucine, Phenylalanine |

| 4-Ethylphenyl Ring | Hydrophobic | Alanine, Proline, Methionine |

Mechanistic Insights from Docking Simulations

Docking simulations of related phenylurea compounds have provided valuable mechanistic insights into their biological activity. For instance, in the context of kinase inhibition, these molecules often act as "Type II" inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the DFG (Asp-Phe-Gly) motif is flipped. This binding mode is stabilized by interactions with the hinge region and an allosteric site created by the conformational change. It is plausible that this compound could also exhibit a similar mechanism of action against certain kinases, a hypothesis that warrants further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For phenylurea derivatives, QSAR models have been developed to predict their efficacy in various applications, including as herbicides and anticancer agents.

While a specific QSAR model for this compound is not available, general findings from QSAR studies on related compounds highlight the importance of certain molecular descriptors. Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is frequently identified as a key determinant of activity. The electronic properties of the substituents on the phenyl rings, such as their Hammett constants, and steric parameters are also commonly found to be significant. A QSAR study on diaryl urea derivatives identified size, degree of branching, aromaticity, and polarizability as influential factors in their inhibitory activity bohrium.com. These findings suggest that the 4-chloro and 4-ethyl substituents in the target compound play a crucial role in defining its activity profile.

Table 2: Key Descriptors in QSAR Models of Phenylurea Derivatives

| Descriptor Type | Examples | Predicted Influence on Activity |

| Lipophilic | logP, ClogP | Often a positive correlation up to an optimal value |

| Electronic | Hammett constants (σ), Dipole Moment | Modulates binding interactions and target affinity |

| Steric | Molar Refractivity (MR), Sterimol parameters | Influences fit within the binding pocket |

| Topological | Molecular Connectivity Indices | Describes branching and shape |

Non-linear Optical (NLO) Properties and Hyperpolarizability Calculations

Computational chemistry is a powerful tool for predicting the NLO properties of molecules, which are crucial for applications in optoelectronics and photonics. Studies on diphenylurea and its derivatives have shown that these compounds can possess significant NLO responses.

The NLO properties of a molecule are governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG). For a molecule to have a non-zero β, it must be non-centrosymmetric. The crystal structure of diphenylurea has been reported to be non-centrosymmetric, making it a candidate for SHG materials semanticscholar.orgscirp.org.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the NLO properties of this compound. The presence of electron-donating (ethyl) and electron-withdrawing (chloro) groups on the phenyl rings can enhance the molecular dipole moment and hyperpolarizability. The π-conjugated system of the phenyl rings and the urea bridge facilitates intramolecular charge transfer, which is a key factor for a large NLO response.

Calculations for similar organic molecules have shown that the choice of DFT functional and basis set can significantly impact the predicted NLO values. For instance, studies on other organic NLO materials have utilized functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to obtain reliable predictions of dipole moment (μ), polarizability (α), and first hyperpolarizability (β). The calculated values for related chalcone (B49325) derivatives, which also possess a D-π-A (donor-pi-acceptor) structure, have shown large hyperpolarizability values, suggesting their potential for NLO applications researchgate.net. It is anticipated that this compound would also exhibit interesting NLO properties worthy of experimental investigation.

Table 3: Common Computational Parameters for NLO Property Calculation

| Property | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order non-linear optical response. |

| Second Hyperpolarizability | γ | A measure of the third-order non-linear optical response. |

Biological Target Identification and Mechanistic Research in Vitro Focus

Enzyme Interaction Studies of 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea and Analogues

Research into the enzymatic interactions of this compound and its analogues has revealed a range of inhibitory activities against several key enzymes. The structural characteristics of the diarylurea core, including the nature and position of substituents on the phenyl rings, play a crucial role in determining the potency and selectivity of these interactions.

Elucidation of Enzyme Inhibition Mechanisms

The mode of enzyme inhibition by diarylurea compounds can vary, often being non-competitive or uncompetitive. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency regardless of substrate binding. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, related thiourea derivatives have been shown to exhibit such inhibitory patterns, particularly against urease.

Analysis of Binding Site Interactions

Molecular modeling and structural biology studies of analogous compounds provide insights into potential binding site interactions. For urea-based inhibitors, the urea (B33335) moiety often plays a critical role in binding, forming hydrogen bonds with amino acid residues in the enzyme's active or allosteric sites. In the case of metalloenzymes like urease, interactions with metal ions in the catalytic center are also a key feature of inhibition for many urea and thiourea derivatives. However, for some related compounds, such as 1-(4-chlorophenyl)-3-palmitoylthiourea, molecular modeling suggests binding at a distance from the catalytic nickel ions in urease.

Interaction with Specific Kinases

Urease Inhibition Mechanisms

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for inhibitors in the management of infections by ureolytic bacteria. The urea and thiourea scaffolds are considered natural choices for the design of urease inhibitors. The mechanism of inhibition often involves the interaction of the urea or thiourea functional group with the nickel ions in the active site of the enzyme. Kinetic studies on related compounds have demonstrated both non-competitive and uncompetitive inhibition of urease. The nature of the substituents on the phenyl rings significantly influences the inhibitory potency.

Table 1: Urease Inhibition by Urea and Thiourea Derivatives

| Compound/Class | Inhibition Mechanism | Key Interactions |

|---|---|---|

| Urea/Thiourea Derivatives | Non-competitive, Uncompetitive | Interaction with Ni(II) ions in the active site |

Cyclooxygenase (COX) Inhibition Mechanisms

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX can occur through various mechanisms, including competitive and time-dependent inhibition. While numerous compounds have been investigated as COX inhibitors, there is a lack of specific published research detailing the inhibitory mechanism of this compound or closely related diarylurea derivatives on COX-1 or COX-2.

Farnesoid X Receptor Interaction Mechanisms

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. It is a validated target for the treatment of various metabolic and liver diseases. Ligands for FXR can be either agonists or antagonists, modulating its transcriptional activity. A thorough review of the scientific literature reveals no published studies on the interaction of this compound or similar diarylurea compounds with the Farnesoid X Receptor.

Cannabinoid CB1 Receptor Allosteric Modulation Mechanisms

The compound this compound belongs to the diarylurea class, which is recognized for its ability to allosterically modulate the Cannabinoid CB1 receptor. nih.govrti.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, thereby altering the receptor's response to endogenous ligands. nih.gov

Negative Allosteric Modulator Characteristics

Diarylurea compounds, such as analogs of this compound, predominantly exhibit characteristics of Negative Allosteric Modulators (NAMs) in functional assays. nih.govacs.orgnih.gov A key feature of these NAMs is their ability to decrease the maximal effect (Emax) and potency of orthosteric agonists like CP55,940. nih.govacs.org This means that in the presence of the allosteric modulator, the primary activating compound cannot elicit its full biological response, even at saturating concentrations. nih.gov

Interestingly, many diarylurea CB1 NAMs display a complex pharmacological profile, sometimes referred to as "PAM-antagonists." While they act as antagonists in functional assays by reducing agonist efficacy, they can simultaneously enhance the binding of the orthosteric agonist to the receptor, a characteristic typically associated with Positive Allosteric Modulators (PAMs). acs.orgnih.gov This dual characteristic may allow for the modulation of highly active receptor systems. nih.gov The 3-(4-chlorophenyl)-1-(phenethyl)urea scaffold, a close structural relative, was specifically developed as a hybrid of known CB1 NAMs to optimize these properties. nih.gov

Ligand Binding and Functional Assays (e.g., Calcium Mobilization)

The allosteric effects of diarylureas are quantified using various in vitro assays. nih.gov Functional assays, such as fluorescence imaging plate reader (FLIPR)-based calcium mobilization assays, are a primary method for characterization. nih.govnih.gov In these assays, cells engineered to express the CB1 receptor and a promiscuous G-protein (like Gα16) show an increase in intracellular calcium upon agonist stimulation. nih.govnih.gov Diarylurea NAMs dose-dependently inhibit this agonist-induced calcium mobilization. nih.govfigshare.com

For example, studies on the analog PSNCBAM-1 demonstrated a dose-dependent reduction in the Emax of the agonist CP55,940 in CB1 calcium mobilization assays, confirming its NAM characteristics. nih.govacs.org The potency of these compounds is typically reported as an IC50 value, representing the concentration required to inhibit 50% of the agonist's effect. nih.gov

Radioligand binding assays are also crucial for characterizing these modulators. While functional assays show antagonism, binding assays using radiolabeled agonists like [3H]CP55,940 often reveal that these compounds can enhance agonist binding, highlighting their complex modulatory nature. acs.orgnih.gov

| Compound Analog | Assay Type | Parameter | Result |

|---|---|---|---|

| PSNCBAM-1 (Analog) | CB1 Calcium Mobilization | Effect on CP55,940 | Dose-dependent reduction in Emax |

| Compound 29 (Analog) | CB1 Calcium Mobilization | IC50 | Potent inhibition |

| PSNCBAM-1 Analogs | Radioligand Binding ([3H]CP55,940) | Effect | Increased specific binding |

Tubulin Inhibition and Antimicrotubule Affinity

Beyond its effects on cannabinoid receptors, the diarylurea scaffold is implicated in the inhibition of tubulin polymerization. nih.govresearchgate.net Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, motility, and morphology. nih.govmdpi.com Disruption of microtubule dynamics is a validated strategy in cancer therapy, as it can arrest the cell cycle and lead to apoptosis. nih.govresearchgate.net

Diarylurea derivatives can function as microtubule targeting agents by binding to tubulin, often at the colchicine binding site, which prevents the polymerization of tubulin dimers into microtubules. mdpi.commdpi.com This disruption of the microtubule network leads to the disassembly of the mitotic spindle, a critical structure for chromosome segregation during cell division. researchgate.net

Covalent Binding to Proteins (e.g., Thioredoxin, Prohibitin)

Current research primarily indicates that the interaction of diarylurea compounds with their protein targets, such as kinases and receptors, is mediated by non-covalent forces. researchgate.netnih.govnih.gov The central urea moiety is crucial for forming anchoring hydrogen bonds, while the flanking aryl rings engage in nonbonded π interactions (like π-π stacking and CH-π) within hydrophobic pockets of the target proteins. researchgate.netnih.govnih.gov These synergistic non-covalent interactions are key to achieving high binding affinity and specificity. nih.gov

Based on available literature, there is no direct evidence to suggest that this compound or related diarylureas act as covalent inhibitors by forming irreversible bonds with protein targets such as Thioredoxin or Prohibitin. The mechanism of action for this class of compounds is predominantly understood as reversible, non-covalent binding. researchgate.netnih.gov

Cellular Mechanistic Studies (In Vitro)

The molecular interactions of this compound and its analogs translate into significant downstream effects at the cellular level, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis Pathways

Diarylurea compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. mdpi.com The inhibition of tubulin polymerization is a primary pathway leading to apoptosis. By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a programmed cell death cascade. nih.govnih.gov

Additionally, certain diarylurea derivatives can induce apoptosis by modulating key signaling pathways. For instance, some analogs have been shown to inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation. mdpi.com Inhibition of these pathways can lead to an increase in intracellular reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and ultimately, the activation of the apoptotic cascade. mdpi.com In some cellular contexts, diarylureas have been identified as effective inhibitors of the formation of the apoptosome complex, a key component in the cytochrome c-mediated caspase activation pathway. researchgate.net Studies on related thiourea derivatives have demonstrated a strong pro-apoptotic activity, inducing late-stage apoptosis in a high percentage of treated cancer cells. nih.gov

| Compound Class | Cellular Effect | Underlying Mechanism |

|---|---|---|

| Diarylureas | Cell Cycle Arrest | G2/M Phase block due to tubulin inhibition |

| Diarylureas | Apoptosis Induction | Inhibition of Raf/MEK/ERK or PI3K/Akt pathways |

| Diarylureas | Apoptosis Induction | Inhibition of apoptosome formation |

| Diarylureas | Increased ROS | Consequence of signaling pathway inhibition |

Cell Cycle Arrest Analysis

There is no published research detailing the analysis of cell cycle arrest induced by this compound. Studies investigating the impact of this specific compound on the progression of the cell cycle, including its effects on different phases (G0/G1, S, G2/M), have not been found in the available literature. Therefore, no data on its potential mechanisms for inducing cell cycle arrest or its effects on key cell cycle regulatory proteins can be provided.

Interactive Data Table: Cell Cycle Arrest Analysis of this compound

| Cell Line | Treatment Concentration | Incubation Time | Effect on Cell Cycle Phases | Key Regulatory Proteins Modulated |

|---|

Modulation of Intracellular Biological Pathways

There is no available scientific literature describing the modulation of any intracellular biological pathways by this compound. Research into the effects of this compound on signaling cascades, such as those involved in cell proliferation, survival, or apoptosis, has not been reported. As a result, there are no findings on the specific molecular targets or the mechanisms by which this compound might influence cellular functions.

Interactive Data Table: Modulation of Intracellular Biological Pathways by this compound

| Pathway Investigated | Cell Line | Key Molecular Targets | Observed Effect |

|---|

Structure Activity Relationship Sar and Molecular Design

Analysis of Substituent Effects on Biological Activity and Target Interaction

The biological activity and interaction of 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea with its molecular targets are profoundly influenced by the nature and position of its substituents. The following sections delve into the specific effects of halogenation, alkyl and aromatic groups, electronic properties, and steric factors.

Impact of Halogenation (e.g., Chlorine vs. Fluorine)

The presence and type of halogen atom on the phenyl ring are critical determinants of the biological activity of phenylurea derivatives. The 4-chloro substitution in the title compound is a key feature contributing to its efficacy.

In a series of 1,3-disubstituted ureas, chlorine-containing compounds demonstrated more potent inhibition of human soluble epoxide hydrolase (sEH) compared to their fluorine counterparts. nih.gov For instance, a chlorinated adamantyl-urea analog exhibited a sharp increase in inhibitory activity, which was attributed to potential Cl-π interactions within the enzyme's active site. nih.gov This suggests that the chlorine atom at the para-position of the phenyl ring in this compound likely plays a significant role in its binding affinity.

Influence of Alkyl and Aromatic Substitutions

The 4-ethylphenyl group in this compound is another crucial element for its biological activity. The nature and position of alkyl and aromatic substitutions can significantly modulate the compound's properties.

In studies of related phenylurea derivatives, the presence of an alkyl group on the phenyl ring was found to be important. For example, in a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogs, a proper alkyl substitution was shown to enhance anticancer activity. nih.gov Specifically, research on ethylenediurea (B156026) derivatives indicated that an ethyl substituent on the phenyl ring can lead to significant anti-proliferative effects. mdpi.com

The position of the alkyl group is also critical. For instance, in a study of cannabinoid type-1 receptor (CB1) allosteric modulators, 3-position substitutions (including methyl) on a phenethyl group attached to a 3-(4-chlorophenyl)urea core resulted in enhanced potency, whereas 4-position analogs were generally less potent. nih.gov This highlights the sensitivity of the binding pocket to the precise location of the alkyl substituent.

The replacement of a phenyl ring with a cyclohexyl or n-hexyl group has been shown to result in a loss of inhibition in certain contexts, suggesting the importance of the aromatic nature of the ring for binding activity. nih.gov

Correlation of Electronic Properties with Biological Activity

In a series of diaryl urea derivatives, the presence of an electron-withdrawing group, such as a chloro group at the para-position, was found to be favorable for activity. nih.gov This is consistent with the structure of this compound. The 4-chloro substituent makes the adjacent phenyl ring electron-deficient, which can enhance interactions with electron-rich residues in the binding pocket.

Conversely, the ethyl group at the para-position of the second phenyl ring is an electron-donating group. The balance between the electron-withdrawing nature of the chlorophenyl moiety and the electron-donating nature of the ethylphenyl moiety can create a specific electronic profile that is optimal for binding to its target. Studies on other phenylurea derivatives have shown that a combination of electron-withdrawing and electron-donating groups can lead to potent biological activity. nih.gov

Steric Considerations in Ligand-Target Binding Pockets

The three-dimensional shape and size of this compound, governed by its substituents, are critical for fitting into the ligand-binding pocket of its target. Steric hindrance or a non-optimal conformation can significantly reduce or abolish biological activity.

The planarity of the diarylurea core can be influenced by substitutions. The introduction of an alkyl group, as seen in the ethylphenyl moiety, can increase the sp³ character and reduce the planarity compared to a simple diphenylurea, which can be associated with improved drug-like properties. nih.gov

The position of substituents is paramount. As mentioned earlier, in the context of CB1 receptor modulators, substitutions at the 3-position of a phenethyl group were preferred over the 4-position, indicating a specific spatial constraint within the binding pocket. nih.gov Similarly, the size of the substituent at the para-position of the benzene (B151609) ring has been shown to be a critical factor, with excessively large groups being detrimental to activity. nih.gov The ethyl group in the title compound appears to strike a balance, providing beneficial hydrophobic interactions without causing significant steric clashes.

Scaffold Modifications and Derivatization Strategies

To explore and optimize the biological activity of this compound, various scaffold modifications and derivatization strategies can be employed. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Diverse Aryl and Aliphatic Substitutions

Systematic exploration of different aryl and aliphatic substitutions on the phenylurea scaffold is a key strategy for developing new analogs with improved properties. This involves modifying both the 4-chlorophenyl and the 4-ethylphenyl rings.

For the chlorophenyl ring, alternative halogen substitutions (e.g., fluorine, bromine) or the introduction of other small electron-withdrawing groups could be explored to fine-tune the electronic properties and binding interactions. nih.gov

On the ethylphenyl side, a variety of substitutions can be investigated. This includes varying the alkyl chain length (e.g., methyl, propyl), exploring branched alkyl groups, or introducing different functional groups to probe the binding pocket for additional interactions. nih.gov Furthermore, replacing the phenyl ring with other aromatic heterocycles or aliphatic rings can lead to novel compounds with different activity profiles. nih.gov The synthesis of such derivatives is often achieved by coupling the appropriate substituted isocyanate with the desired primary amine. nih.gov

The following table provides examples of related phenylurea derivatives and their reported biological activities, illustrating the impact of different substitutions.

| Compound Name | R1 | R2 | Biological Activity/Target |

| This compound | 4-Cl | 4-Ethyl | (Reference Compound) |

| 1-(4-Chlorophenyl)-3-(phenethyl)urea | 4-Cl | Phenethyl | CB1 Receptor Allosteric Modulator nih.gov |

| 1-(4-Chlorophenyl)-3-(4-cyanophenyl)urea | 4-Cl | 4-CN | Sphingosine 1-phosphate receptor 1 modulator bindingdb.org |

| 3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)urea | 4-Cl | 3,4-diCl | Kinase Inhibitor bindingdb.org |

| N-(3-Chlorophenyl)-N'-(4-methylphenyl)urea | 3-Cl | 4-Methyl | - sigmaaldrich.com |

| 1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea | 4-Cl | 3-F | - uni.lu |

Design and Synthesis of Hybrid Scaffolds

The development of novel therapeutic agents often involves the strategic combination of structural motifs from known active compounds to create hybrid scaffolds. This approach aims to synergize the beneficial properties of the parent molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. A pertinent example of this strategy is seen in the development of allosteric modulators for the Cannabinoid Type-1 (CB1) receptor, where researchers have designed and synthesized hybrid molecules based on existing modulators. nih.gov

For instance, a series of 3-(4-chlorophenyl)-1-(phenethyl)ureas were developed as hybrids of two known CB1 allosteric modulators, Org27569 (1) and PSNCBAM-1 (2). nih.gov Molecular modeling studies suggested that these parent compounds occupied the same binding pocket on the CB1 receptor. nih.gov This insight led to the design of a hybrid scaffold that incorporated key structural features from both, resulting in a novel alkyl-aryl-urea core. nih.gov This new core structure was intentionally designed to have less planarity and increased sp³ character compared to its diphenylurea predecessors, a feature often associated with improved drug-like properties. nih.gov

The synthesis of such hybrid ureas is typically achieved through a straightforward coupling reaction. For example, the target compounds can be obtained by reacting the appropriate primary amine with 4-chlorophenyl isocyanate. nih.gov This synthetic route allows for modular variation of one part of the scaffold while keeping the 4-chlorophenylurea (B1664162) moiety constant, facilitating the exploration of structure-activity relationships. nih.govnih.gov

The table below illustrates the concept of a hybrid scaffold approach.

| Parent Compound 1 (e.g., Org27569) | Parent Compound 2 (e.g., PSNCBAM-1) | Resulting Hybrid Scaffold |

| Features a specific pharmacophore | Features a complementary pharmacophore | Combines key binding elements from both parent compounds into a single molecule |

| Binds to a specific site on the target protein | Binds to the same or an overlapping site | Designed to optimize interactions with the target binding pocket |

Bioisosteric Replacements within Urea Pharmacophores

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, biological activity, or metabolic stability without drastically altering its primary structure and binding mode. cambridgemedchemconsulting.com A bioisostere is an atom or group of atoms that is exchanged for another, broadly similar atom or group. cambridgemedchemconsulting.com This can involve classical isosteres (e.g., replacing -Cl with -Br) or non-classical isosteres (e.g., replacing a phenyl ring with a thiophene (B33073) ring). cambridgemedchemconsulting.com

Within the urea pharmacophore, which is defined by its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen), bioisosteric replacements can be applied to the aryl rings or the substituents on them. scite.ai For a molecule like this compound, modifications can be envisioned on either phenyl ring.

For example, in the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, researchers introduced various substituents onto the phenethyl group to probe the structure-activity relationship. nih.gov This represents a form of bioisosteric replacement on the part of the molecule analogous to the 4-ethylphenyl group. Substitutions at the 3-position of the phenyl ring, such as with chlorine, fluorine, or a methyl group, were found to enhance potency at the CB1 receptor. nih.gov Conversely, substitutions at the 4-position generally resulted in less potent compounds. nih.gov This highlights how subtle bioisosteric changes can significantly impact biological activity.

The table below provides examples of common bioisosteric replacements relevant to aryl urea scaffolds. cambridgemedchemconsulting.com

| Original Group | Potential Bioisosteric Replacement(s) | Potential Outcome |

| Hydrogen (H) | Deuterium (D), Fluorine (F) | Modulate metabolism, alter electronics |

| Methyl (-CH₃) | Amino (-NH₂), Hydroxyl (-OH), Fluorine (F) | Change polarity, hydrogen bonding capacity |

| Chlorine (-Cl) | Bromine (-Br), Trifluoromethyl (-CF₃), Cyano (-CN) | Alter size, lipophilicity, and electronic properties |

| Phenyl Ring | Pyridyl, Thienyl, 4-Fluorophenyl | Modify solubility, metabolism, and target interactions |

Incorporation of Lipophilic Moieties (e.g., Adamantane)

Increasing the lipophilicity of a drug candidate is a common strategy to enhance its ability to cross biological membranes, such as the blood-brain barrier, and to improve its pharmacokinetic profile. nih.govnih.gov One effective method for achieving this is the incorporation of bulky, non-polar groups, with the adamantane (B196018) cage being a prominent example. nih.gov The adamantane moiety is often viewed as a "lipophilic bullet" that can significantly increase a molecule's lipophilicity and in vivo stability. nih.gov

In the context of urea derivatives, an adamantane group can be appended to the scaffold. Research has demonstrated the synthesis of 1,3-disubstituted ureas containing an (adamantan-1-yl)(phenyl)methyl fragment. mdpi.com These compounds were synthesized by reacting an adamantane-containing isocyanate with various anilines. mdpi.com The introduction of the adamantane group, as well as further substitution on the adamantane cage itself (e.g., with methyl groups), was shown to systematically increase the lipophilicity coefficient of the resulting urea derivatives. mdpi.com

While this increased lipophilicity can be beneficial, it may also lead to lower aqueous solubility and increased susceptibility to in vivo metabolism, presenting a trade-off that must be carefully balanced during drug design. mdpi.com The incorporation of adamantane has been successfully used to modify hypoglycemic sulfonylureas and other pharmacophores, demonstrating its broad applicability in medicinal chemistry. nih.gov

The effect of adamantane incorporation on lipophilicity is summarized below. mdpi.com

| Base Scaffold | Modification | Effect on Lipophilicity (Compared to base model) |

| Urea with (phenyl)methyl fragment | Introduction of adamantane cage | Significant increase |

| Urea with (adamantane-1-yl)(phenyl)methyl fragment | Addition of dimethyl substituents to adamantane cage | Further increase |

Rational Design Principles for Novel Urea Derivatives

The rational design of novel urea derivatives as therapeutic agents is guided by several key principles, leveraging an understanding of the urea moiety's chemical properties and the structure of the biological target. nih.govfrontiersin.org The urea functional group is highly valued in medicinal chemistry due to its ability to form stable, directional hydrogen bonds with protein targets, with the two N-H groups acting as donors and the carbonyl oxygen serving as an acceptor. scite.ainih.gov

Key design principles include:

Structure-Based Design: When the 3D structure of the target protein is known, urea derivatives can be designed to fit precisely into the binding site and form specific hydrogen bonds and other interactions (e.g., hydrophobic, pi-stacking) with key amino acid residues. This approach was used in the development of FGFR inhibitors, where a diaryl urea scaffold was designed to occupy a specific pocket, and the design was later validated by the crystal structure of the inhibitor-protein complex. frontiersin.org

Scaffold Hopping and Hybridization: As discussed previously, new derivatives can be created by combining fragments from known active compounds. nih.gov This can lead to novel intellectual property and improved drug-like characteristics. nih.govnih.gov

Minimizing Off-Target Effects: Rational design also involves modifying the structure to reduce binding to unintended targets. For example, the 3-chloro analog (RTICBM-189) of a urea-based series showed no significant activity at over 50 other protein targets, indicating a high degree of selectivity. nih.gov

The increasing number of publications and patents related to urea-based compounds in recent decades underscores the importance of this scaffold in modern drug discovery. frontiersin.org

Structure-Property Relationships Beyond Biological Activity (e.g., Stability)

The chemical structure of a urea derivative like this compound dictates not only its biological activity but also a host of other critical physicochemical properties, including chemical stability, thermal stability, solubility, and conformational dynamics. nih.gov Understanding these structure-property relationships is essential for developing a viable drug candidate.

Conformational Preferences: The urea functionality itself has restricted rotation due to resonance, and the substituents on the nitrogen atoms heavily influence its preferred conformation. nih.gov For N,N'-diaryl ureas, a trans,trans conformation is generally favored, which arranges the aryl groups on opposite sides of the carbonyl. nih.gov This conformation is critical for establishing the intermolecular hydrogen bonding networks often observed in the crystal structures of these compounds. researchgate.net

Stability:

Thermal Stability: The stability of the crystal lattice, influenced by intermolecular forces like hydrogen bonding, affects properties such as the melting point. Differential Scanning Calorimetry (DSC) can be used to characterize the thermal behavior of these compounds, revealing endothermic and exothermic events corresponding to melting and decomposition. nih.gov For example, studies on related hybrid scaffolds have shown distinct thermal profiles that are a combination of their constituent parts. nih.gov

Chemical and Metabolic Stability: The introduction of specific functional groups can enhance a molecule's stability. Incorporating an adamantane moiety, for instance, can increase in vivo stability against metabolic degradation. nih.gov Conversely, certain functional groups might introduce metabolic liabilities. The choice of substituents on the aryl rings can influence susceptibility to metabolic enzymes like cytochrome P450s.

The table below summarizes key structure-property relationships.

| Structural Feature | Related Property | Description |

| Diaryl Urea Core | Conformational Rigidity | The trans,trans conformation is generally preferred, influencing how the molecule presents itself to its biological target and packs in a solid state. nih.gov |

| Intermolecular H-Bonds | Crystal Packing & Melting Point | Strong hydrogen bonds between urea moieties create stable crystal lattices, often resulting in high melting points. researchgate.net |

| Substituents on Aryl Rings | Solubility & Lipophilicity | The nature of the substituents (e.g., ethyl vs. methoxy) fine-tunes the balance between water solubility and lipid membrane permeability. nih.gov |

| Bulky/Lipophilic Groups (e.g., Adamantane) | Metabolic Stability | Incorporation of sterically hindered or non-metabolizable groups can protect the molecule from enzymatic degradation. nih.gov |

Polymorphism and Crystal Engineering Considerations

Study of Polymorphic Forms of Urea (B33335) Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration for urea derivatives. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While specific studies on the polymorphic forms of 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea are not extensively documented in publicly available literature, the behavior of related urea compounds provides a strong basis for understanding its potential polymorphism.

Research on other urea derivatives has demonstrated the existence of multiple polymorphic forms. For instance, new metastable polymorphs of co-crystals involving urea have been discovered through mechanochemical methods. researchgate.net These findings suggest that this compound may also exhibit polymorphism, which could be induced by varying crystallization conditions such as solvent, temperature, and pressure. The presence of different substituent groups on the phenyl rings, a chloro group on one and an ethyl group on the other, introduces a degree of asymmetry that can influence the packing of molecules in the crystal lattice, potentially leading to various stable or metastable polymorphic forms.

Studies on similar disubstituted ureas have shown that even subtle changes in molecular structure can lead to different crystal packing arrangements. researchgate.net For example, the crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea reveals specific intermolecular hydrogen bonds that dictate its packing. researchgate.net It is plausible that this compound could adopt different packing motifs, giving rise to polymorphs with unique properties. The exploration of these forms is essential for controlling the material's characteristics for any potential application.

Principles of Crystal Engineering Applied to Urea Compounds

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org For urea compounds, the primary tool for crystal engineering is the highly directional and predictable nature of the hydrogen bonds formed by the urea functional group. rsc.org

The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This functionality allows for the formation of robust one-dimensional hydrogen-bonded chains or tapes, which are a common supramolecular motif in the crystal structures of N,N'-disubstituted ureas. rsc.org These chains can then pack in various ways, influenced by weaker interactions such as van der Waals forces and, in the case of this compound, halogen bonding involving the chlorine atom.